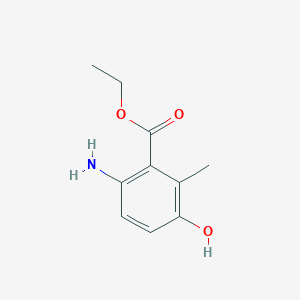![molecular formula C11H8BrN3 B13872306 8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)
8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-methylimidazo[4,5-c]quinoline is a heterocyclic aromatic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a bromine atom and a methyl group in the structure of 8-bromo-1-methylimidazo[4,5-c]quinoline contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methylimidazo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoline structure .
Industrial Production Methods
Industrial production methods for 8-bromo-1-methylimidazo[4,5-c]quinoline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methylimidazo[4,5-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Cyclization Reactions: The imidazoquinoline structure can participate in further cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 8-bromo-1-methylimidazo[4,5-c]quinoline include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-1-methylimidazo[4,5-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or phosphodiesterases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-bromo-1-methylimidazo[4,5-c]quinoline include other imidazoquinolines and imidazopyridines, such as:
- Imidazo[1,2-a]quinoxalines
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]quinoxalines
Uniqueness
What sets 8-bromo-1-methylimidazo[4,5-c]quinoline apart from these similar compounds is its specific substitution pattern, which includes the bromine atom and the methyl group.
Properties
Molecular Formula |
C11H8BrN3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
8-bromo-1-methylimidazo[4,5-c]quinoline |
InChI |
InChI=1S/C11H8BrN3/c1-15-6-14-10-5-13-9-3-2-7(12)4-8(9)11(10)15/h2-6H,1H3 |
InChI Key |
LCEHBALYFWBCCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CN=C3C=CC(=CC3=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)

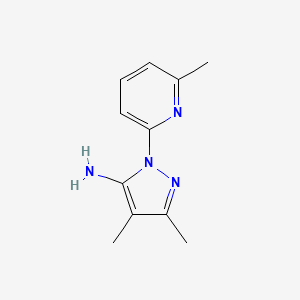
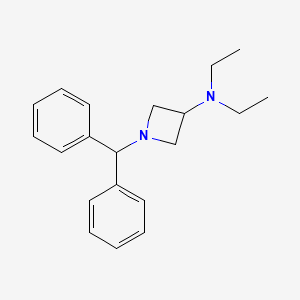
![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)
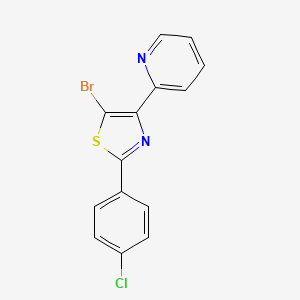
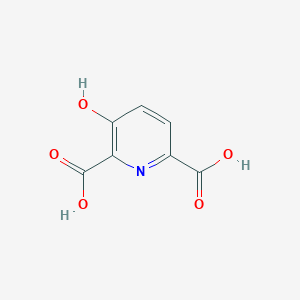
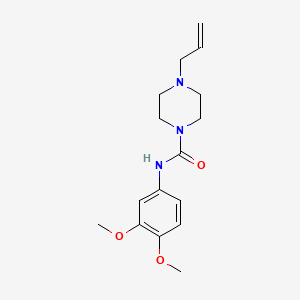

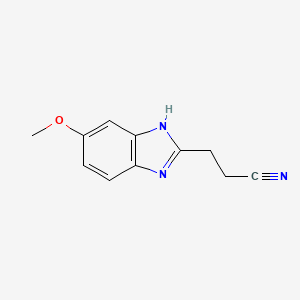
![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
